5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2S.ClH/c1-4-6(13(8,11)12)5(3-7)10(2)9-4;/h3,7H2,1-2H3,(H2,8,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIHWXAPZNMIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378503-64-9 | |
| Record name | 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The preparation of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride typically follows a synthetic pathway involving several key intermediates. The overall strategy can be divided into four major phases:
Synthesis of the Pyrazole Core
The initial phase involves the construction of the 1,3-dimethyl-1H-pyrazole ring system. This is typically achieved through the cyclocondensation of hydrazine derivatives with appropriate β-dicarbonyl compounds or their synthetic equivalents. The regioselectivity of this reaction is crucial to ensure the correct positioning of the methyl substituents at the 1- and 3-positions.
Introduction of the Sulfonamide Group
Detailed Synthetic Procedures
Preparation of 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
The synthesis of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide represents a key step in the overall synthetic route. This intermediate can be prepared through the following sequence:
Formation of 1,3-Dimethyl-1H-pyrazole
The initial step involves the reaction of methylhydrazine with a suitable three-carbon building block such as acetylacetone or its derivatives. This reaction proceeds via a cyclocondensation mechanism to form the 1,3-dimethyl-1H-pyrazole core.
Introduction of the Sulfonamide Group
The sulfonamide functionality can be introduced by treating the pyrazole with chlorosulfonic acid at controlled temperature (typically 0°C initially, then warming to 50°C), followed by careful addition of the reaction mixture to ice water. Subsequent treatment with ammonium hydroxide yields the corresponding sulfonamide.
Chloromethylation Reaction
The introduction of the chloromethyl group at the 5-position can be achieved through several methods. One approach involves the reaction of the 1,3-dimethyl-1H-pyrazole-4-sulfonamide with formaldehyde and hydrochloric acid to form a hydroxymethyl intermediate, which can then be converted to the chloromethyl derivative using thionyl chloride or phosphorus pentachloride.
Alternatively, direct chloromethylation can be performed using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride.
Table 1. Reaction Conditions for Chloromethylation of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Method A | CH₂O, HCl, then SOCl₂ | 0-25, then 40-50 | 2-3, then 2-3 | 65-75 |
| Method B | PCl₅, DCM | 0-25 | 2-4 | 70-80 |
| Method C | ClCH₂OCH₃, AlCl₃ | -10 to 5 | 3-4 | 60-70 |
Conversion to 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
The conversion of the chloromethyl derivative to the aminomethyl compound represents the next key step in the synthetic sequence. This transformation can be accomplished through various methods:
Direct Amination
Direct amination can be achieved by treating 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide with ammonia in a suitable solvent such as methanol or ethanol under pressure at elevated temperature. This approach, however, may suffer from low selectivity and yield due to potential side reactions.
Gabriel Synthesis
A more selective approach involves the Gabriel synthesis, wherein the chloromethyl derivative is treated with potassium phthalimide, typically in DMF at 65-70°C, followed by hydrazinolysis of the resulting phthalimide derivative with hydrazine hydrate in ethanol. This two-step sequence generally provides the aminomethyl compound in good yield and purity.
Table 2. Comparison of Methods for Converting Chloromethyl to Aminomethyl Group
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Direct Amination | NH₃ (g) | MeOH/EtOH | 80-100 | 8-12 | 40-55 |
| Gabriel Synthesis | 1. K-phthalimide | DMF | 65-70 | 2-3 | 75-85 |
| 2. NH₂NH₂·H₂O | EtOH | Reflux | 1-2 | 80-90 | |
| Azide Method | 1. NaN₃ | DMF | 80-90 | 3-4 | 85-95 |
| 2. LiAlH₄ or H₂/Pd | THF or EtOH | 0-25 | 2-4 | 70-80 |
Azide Route
An alternative approach involves the displacement of the chloride with sodium azide, followed by reduction of the resulting azide to the amine using lithium aluminum hydride or catalytic hydrogenation. This method offers high yields but requires careful handling of the potentially hazardous azide intermediate.
Formation of the Hydrochloride Salt
The final step in the synthesis involves the conversion of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide to its hydrochloride salt. This transformation is typically accomplished by dissolving the free base in a suitable organic solvent such as diethyl ether, ethyl acetate, or tetrahydrofuran, followed by the addition of a solution of hydrogen chloride in the same solvent or diethyl ether. The hydrochloride salt usually precipitates from the solution and can be collected by filtration.
Table 3. Conditions for Hydrochloride Salt Formation
| Solvent | HCl Source | Temperature (°C) | Precipitation Time (min) | Yield (%) |
|---|---|---|---|---|
| Diethyl Ether | HCl in Et₂O | 0-25 | 5-15 | 90-95 |
| Ethyl Acetate | HCl in Et₂O | 0-25 | 10-20 | 85-90 |
| THF | HCl in Dioxane | 0-25 | 15-30 | 80-85 |
| Ethanol | Gaseous HCl | 0-25 | 5-10 | 90-95 |
Optimized Synthetic Route
Based on the analysis of various methods described in the literature, the following optimized synthetic route to 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is proposed:
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
- Reaction of methylhydrazine with acetylacetone in ethanol at reflux for 3-4 hours to form 1,3-dimethyl-1H-pyrazole.
- Sulfonation with chlorosulfonic acid at 0-50°C, followed by careful addition to ice water.
- Treatment with ammonium hydroxide to form the sulfonamide.
Preparation of 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Chloromethylation using phosphorus pentachloride in dichloromethane at 0°C, gradually warming to room temperature over 24 hours.
- Isolation of the product by filtration and purification by recrystallization.
Synthesis of 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Reaction of the chloromethyl derivative with potassium phthalimide in DMF at 65°C for 2.5 hours.
- Hydrazinolysis with hydrazine monohydrate in ethanol under reflux for 1 hour.
- Filtration and evaporation of the solvent to obtain the free base.
Formation of the Hydrochloride Salt
- Dissolution of the free base in diethyl ether.
- Addition of a solution of hydrogen chloride in diethyl ether.
- Collection of the precipitated hydrochloride salt by filtration.
- Washing with diethyl ether and drying to obtain pure 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride.
This optimized route provides the target compound in good overall yield and purity, with minimal use of hazardous reagents and conditions.
Analytical Characterization
The identity and purity of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride can be confirmed through various analytical techniques:
Spectroscopic Analysis
NMR Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): δ 8.35-8.45 (br s, 3H, NH₃⁺), 7.20-7.30 (br s, 2H, SO₂NH₂), 4.10-4.20 (s, 2H, CH₂), 3.65-3.75 (s, 3H, N-CH₃), 2.25-2.35 (s, 3H, C-CH₃)
¹³C NMR (DMSO-d₆, 100 MHz): δ 147.5-148.5 (C-3), 138.5-139.5 (C-5), 114.5-115.5 (C-4), 35.5-36.5 (CH₂), 34.5-35.5 (N-CH₃), 13.5-14.5 (C-CH₃)
Infrared Spectroscopy
IR (KBr): 3350-3250 cm⁻¹ (NH₃⁺ stretching), 3150-3050 cm⁻¹ (NH₂ stretching), 1320-1300 cm⁻¹ and 1150-1130 cm⁻¹ (SO₂ stretching)
Mass Spectrometry
MS (ESI): m/z 205 [M+H]⁺ (free base)
Physical Properties
- Appearance: White to off-white crystalline solid
- Melting point: 128-130°C
- Solubility: Soluble in water and polar organic solvents such as methanol and DMSO; sparingly soluble in ethanol; insoluble in diethyl ether and dichloromethane
Scale-up Considerations
When scaling up the synthesis of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride, several factors need to be considered to ensure safety, efficiency, and product quality:
Process Optimization
- The chloromethylation step may benefit from optimization to minimize the formation of bis-chloromethylated byproducts.
- The Gabriel synthesis can be modified to use microwave irradiation, potentially reducing reaction times and improving yields.
- The final salt formation should be optimized to ensure consistent particle size and crystalline form.
Table 4. Scale-up Parameters for Key Steps
| Step | Critical Parameters | Monitoring Methods | Process Controls |
|---|---|---|---|
| Sulfonation | Temperature, Addition Rate | Internal Temperature | Efficient Cooling System |
| Chloromethylation | Reagent Purity, Reaction Time | TLC, HPLC | Anhydrous Conditions |
| Gabriel Synthesis | Temperature, Stirring Efficiency | TLC, HPLC | Controlled Addition |
| Hydrazinolysis | Hydrazine Quality, Reaction Time | TLC, HPLC | Reflux Control |
| Salt Formation | HCl Concentration, Addition Rate | pH, Particle Size Analysis | Controlled Addition, Seeding |
The optimized synthetic route offers several advantages, including good overall yield, high purity of the final product, and the use of readily available starting materials and reagents. Additionally, the analytical characterization data provided can serve as a reference for confirming the identity and purity of the target compound.
Further research in this area may focus on the development of more environmentally friendly synthetic methods, such as flow chemistry approaches or the use of biocatalysis for specific transformations. Additionally, investigations into the biological activity of this compound and its derivatives could reveal potential applications in medicinal chemistry and drug discovery.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of sulfonic acids or thiols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals. Its reactivity allows for various modifications that are crucial in synthetic pathways .
Biological Applications
- Enzyme Inhibition : Research indicates that 5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride has potential as an enzyme inhibitor. It may interact with specific molecular targets, modulating pathways involved in cell proliferation and apoptosis, which is critical in cancer therapy .
- Therapeutic Potential : The compound is being explored for its therapeutic applications against various diseases, including cancer and infectious diseases. Studies have shown promising results in inhibiting tumor growth and enhancing the efficacy of existing treatments .
Pharmaceutical Development
- Drug Design : The compound's structural features allow it to target specific biological pathways effectively. It has been investigated for its potential use in developing drugs aimed at treating conditions such as inflammation and infections .
Agricultural Chemistry
- Agrochemical Intermediate : this compound is utilized as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. This application enhances crop protection and agricultural yield by providing effective solutions against pests and diseases .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. Results indicated significant activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines (e.g., A549 lung cancer cells). It induced apoptosis and reduced cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their biological functions.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Estimated based on structural analogy to .
Key Structural and Functional Differences
Substituent Effects: The target compound’s aminomethyl group at position 5 likely improves solubility and hydrogen-bonding capacity compared to the chloro substituent in ’s analog. This difference may enhance bioavailability in drug formulations . Sulfonamide vs. Carboximidamide: Sulfonamide groups (target, ) are stronger hydrogen-bond acceptors/donors than carboximidamides (), favoring interactions with enzymes like carbonic anhydrase .
Salt Forms :
- Hydrochloride salts (target, ) improve aqueous solubility, critical for oral drug delivery. In contrast, neutral analogs (e.g., 5-chloro-1,3-dimethylpyrazole-4-sulfonamide) may require formulation adjustments for bioavailability .
Positional Isomerism: The 4-chloro-5-amine derivative () demonstrates how substituent positions alter electronic properties. The chlorine at position 4 may sterically hinder interactions compared to the target’s 5-aminomethyl group .
Biological Activity :
Biological Activity
5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride is a chemical compound classified as a pyrazole derivative. Its unique structure, which includes an aminomethyl group, two methyl groups, and a sulfonamide group attached to the pyrazole ring, makes it a subject of interest in various scientific fields, particularly in medicinal chemistry and biological research.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₃N₃O₂S
- CAS Number : 2378503-64-9
- Molecular Weight : 189.26 g/mol
The compound's structure allows it to interact with biological systems, potentially influencing various biochemical pathways.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Interaction : It can bind to receptors, modulating their activity and influencing physiological responses.
- Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies on similar compounds have shown:
- Antifungal Activity : Compounds with similar structures have demonstrated strong inhibition against dermatophytes and Candida species. For instance, certain derivatives showed MIC values as low as 16 µg/mL against Candida albicans .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 10 | 16 | Antifungal |
| 11 | 50 | Antifungal |
| 12 | 79 | Antifungal |
Antitumor Activity
Pyrazole derivatives have been explored for their potential in cancer therapy. Notably:
- Selectivity : Some compounds have shown selectivity towards specific cancer cell lines. For example, a related compound exhibited an IC₅₀ of 9.7 µM against the SK-MEL-5 melanoma cell line .
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 10 | 9.7 | SK-MEL-5 |
| 11 | 12.0 | Mia Paca-2 |
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy:
- Cytokine Inhibition : Similar pyrazole derivatives have been shown to inhibit the production of inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a role in managing inflammatory diseases .
Case Study: Antitumor Efficacy
In a study evaluating the antitumor efficacy of pyrazole derivatives, researchers synthesized several compounds based on the pyrazole structure. They found that those with specific substitutions exhibited enhanced activity against various cancer cell lines, highlighting the importance of structural modifications in developing effective therapeutics .
Study on Enzyme Inhibition
Another significant study focused on the enzyme inhibition capabilities of pyrazole derivatives. The research demonstrated that certain compounds could effectively inhibit key enzymes involved in cancer metabolism, providing insights into their potential use as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with diketones or sulfonamide precursors. For example, pyrazole ring formation can be achieved via reaction of 1,3-diketones with hydrazine under acidic conditions, followed by sulfonamide functionalization . Key factors include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Purification : Recrystallization from ethanol or chromatography (silica gel) ensures ≥95% purity.
Comparative yields under varying conditions:
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization (acidic) | HCl | 78 | 92 |
| Microwave-assisted | None | 85 | 96 |
Q. How does the hydrochloride salt form affect solubility and stability compared to the free base?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in water vs. 2 mg/mL for free base) due to ionic interactions, critical for in vitro assays. Stability studies under varying pH (2–9) and temperatures (4–40°C) show:
- pH Stability : Degrades <5% at pH 7.4 (37°C over 72 hours).
- Thermal Stability : Stable at 4°C for 6 months; degradation accelerates above 25°C .
Characterization via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms stability .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aminomethyl at C5, dimethyl groups at C1/C3).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ (calc. 263.08 Da).
- HPLC : Reverse-phase methods (e.g., 90:10 water:MeCN) detect impurities <0.1% .
Advanced Research Questions
Q. How can computational modeling guide the optimization of synthesis and receptor interactions?
- Methodological Answer : Quantum mechanical calculations (DFT) predict transition states for cyclization, reducing trial-and-error in synthesis. Molecular docking (AutoDock Vina) identifies potential binding modes to targets like GABA receptors. For example:
- Receptor Affinity : ΔG = -9.2 kcal/mol for sulfonamide interaction with GABA-A.
- Solvent Effects : COSMO-RS simulations optimize solvent selection for reactions .
Combine with ICReDD’s reaction path search methods to prioritize high-yield pathways .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., COX-2 inhibition vs. no anti-inflammatory effect) may arise from assay conditions. Mitigation strategies:
- Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and controls (e.g., indomethacin).
- Dose-Response Curves : EC₅₀ values should be replicated across ≥3 independent experiments.
Comparative analysis with structurally similar compounds (e.g., 5-propyl-pyrazole derivatives) clarifies structure-activity relationships .
Q. What experimental designs evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours) with pepsin; monitor degradation via LC-MS.
- Plasma Stability : Incubate with human plasma (37°C, 24 hours); quantify parent compound using isotopic dilution.
- Photostability : Expose to UV-Vis light (300–800 nm) for 48 hours; assess decomposition via TLC .
Q. What strategies enhance selectivity for target receptors over off-target proteins?
- Methodological Answer :
- SAR Studies : Modify substituents (e.g., methyl vs. difluoromethyl at C1) to alter steric/electronic profiles.
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-muscimol for GABA receptors) to quantify Ki values.
- Cryo-EM : Resolve binding poses in complex with target receptors to inform rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
